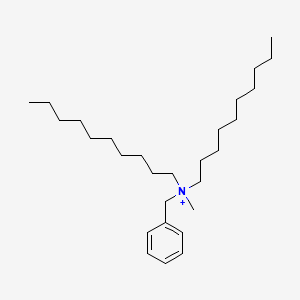
Benzyldidecylmethylammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyldidecylmethylammonium is a quaternary ammonium compound known for its cationic surfactant properties. It is commonly used in various industrial and scientific applications due to its antimicrobial and surface-active characteristics. The compound’s chemical structure includes a benzyl group, a decyl chain, and a methyl group attached to a central nitrogen atom, forming a positively charged ammonium ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyldidecylmethylammonium typically involves the quaternization of a tertiary amine with a benzyl halide. One common method is the reaction of decylmethylamine with benzyl chloride in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process often includes purification steps such as crystallization or distillation to obtain a high-purity product. The use of automated systems and controlled reaction conditions ensures consistent quality and scalability of the compound.
化学反应分析
Types of Reactions
Benzyldidecylmethylammonium undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Oxidation and Reduction: While the quaternary ammonium structure is relatively stable, the alkyl chains may undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the alkyl chains.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce any oxidized products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield benzyl-substituted derivatives, while oxidation can produce carboxylic acids or alcohols from the alkyl chains.
科学研究应用
Benzyldidecylmethylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying microbial cell membranes and their interactions with cationic surfactants.
Medicine: It is explored for its potential use in disinfectants and antiseptics due to its ability to disrupt microbial cell membranes.
Industry: The compound is employed in formulations of cleaning agents, fabric softeners, and personal care products for its surfactant properties.
作用机制
The mechanism of action of benzyldidecylmethylammonium primarily involves its interaction with microbial cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This interaction destabilizes the membrane’s integrity, causing leakage of cellular contents and ultimately resulting in microbial death.
相似化合物的比较
Similar Compounds
Benzyldodecyldimethylammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties but a longer alkyl chain.
Benzyldimethyldodecylammonium chloride: Similar in structure but with a chloride ion instead of a bromide ion.
Uniqueness
Benzyldidecylmethylammonium is unique due to its specific alkyl chain length and the presence of a benzyl group, which contribute to its distinct surface-active and antimicrobial properties. Its balance of hydrophobic and hydrophilic regions makes it particularly effective in disrupting microbial membranes and acting as a surfactant in various applications.
属性
CAS 编号 |
148102-92-5 |
|---|---|
分子式 |
C28H52N+ |
分子量 |
402.7 g/mol |
IUPAC 名称 |
benzyl-didecyl-methylazanium |
InChI |
InChI=1S/C28H52N/c1-4-6-8-10-12-14-16-21-25-29(3,27-28-23-19-18-20-24-28)26-22-17-15-13-11-9-7-5-2/h18-20,23-24H,4-17,21-22,25-27H2,1-3H3/q+1 |
InChI 键 |
JUHBAUUOCQWJRU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCCCC)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12812341.png)
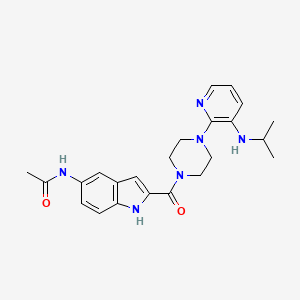
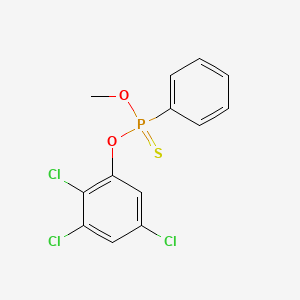
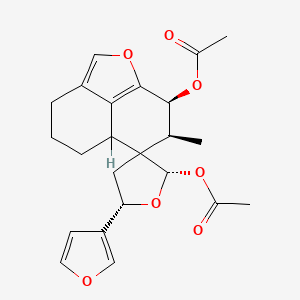
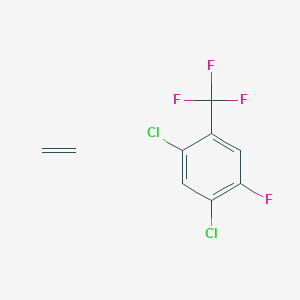

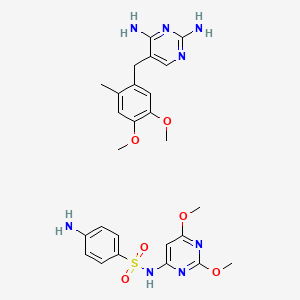
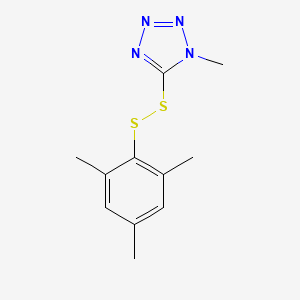

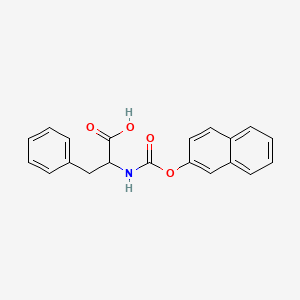
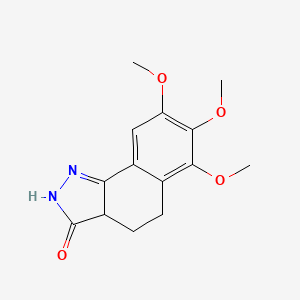
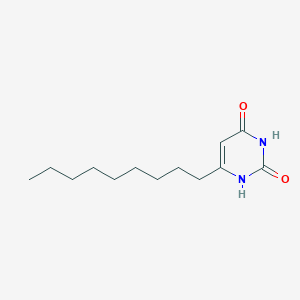

![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
